PEG2 Spacer Provides Optimal Balance of Flexibility and Minimal Steric Hindrance Relative to PEG1
Compared to the PEG1 analog (DBCO-PEG1-amine, MW 391.47), DBCO-NHCO-PEG2-amine incorporates a two-unit PEG chain that increases the DBCO-to-amine terminal distance from approximately 3.8 Å to approximately 7.6 Å, while maintaining a compact overall footprint relative to longer PEG4 (MW 523.63) and PEG12 (MW ~876) linkers [1]. This intermediate length improves target accessibility without introducing the excessive flexibility that can compromise labeling site precision in SAR applications [1].
| Evidence Dimension | Terminal group distance and molecular footprint |
|---|---|
| Target Compound Data | PEG2 chain; MW 435.52; terminal distance ~7.6 Å |
| Comparator Or Baseline | DBCO-PEG1-amine (MW 391.47; terminal distance ~3.8 Å); DBCO-PEG4-amine (MW 523.63) |
| Quantified Difference | PEG2 provides ~2× the terminal separation of PEG1 while remaining ~17% smaller in MW than PEG4 |
| Conditions | Calculated based on extended PEG chain conformation; aqueous buffer |
Why This Matters
This intermediate spacer length minimizes steric hindrance at conjugation sites without introducing unnecessary molecular weight or conformational flexibility, which is critical for maintaining consistent linker behavior in PROTAC ternary complex formation.
- [1] HRGD Biotech. (2024). DBCO-PEG1-amine Structural and Functional Comparison. HRGD Product Technical Note. View Source
